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Compound of Interest

Compound Name: Disodium succinate-13C2

Cat. No.: B12399727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of disodium succinate-13C2, a stable

isotope-labeled compound crucial for metabolic research. This document details its molecular

properties, a comprehensive experimental protocol for its application in stable isotope tracing

studies, and visual representations of the associated metabolic pathway and experimental

workflow.

Core Compound Details
Disodium succinate-13C2 is the disodium salt of succinic acid, where two of the carbon

atoms are the heavy isotope ¹³C. This labeling allows for the precise tracing of succinate's

metabolic fate within cellular systems.

Property Value

Chemical Formula C₄H₄Na₂O₄

Molecular Weight 164.04 g/mol

Appearance White crystalline powder

Solubility Soluble in water
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Experimental Protocol: Tracing Succinate
Metabolism using Disodium Succinate-13C2 and
LC-MS
This protocol outlines a general procedure for utilizing disodium succinate-13C2 to trace its

incorporation into the tricarboxylic acid (TCA) cycle in mammalian cell culture, followed by

analysis using liquid chromatography-mass spectrometry (LC-MS).

Cell Culture and Isotope Labeling
Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in 6-well plates at a density that

ensures they are in the exponential growth phase at the time of the experiment. Culture in

standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Preparation of Labeling Medium: Prepare DMEM deficient in succinate. Supplement this

medium with disodium succinate-13C2 to a final concentration of 1 mM. The precise

concentration may need optimization depending on the cell line and experimental goals.

Isotope Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the

standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline

(PBS), and replace it with the prepared ¹³C-labeling medium.

Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 1, 4, 8, 24

hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites. The optimal

incubation time will vary based on the metabolic rate of the cell line.

Metabolite Extraction
Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash

the cells with ice-cold PBS to halt metabolic activity.

Extraction: Add 1 mL of ice-cold 80% methanol (v/v in water) to each well. Scrape the cells

and transfer the cell suspension to a microcentrifuge tube.

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -80°C for at least 30

minutes to ensure complete cell lysis and protein precipitation.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell

debris and precipitated proteins.

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted

metabolites, to a new microcentrifuge tube.

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g.,

SpeedVac).

LC-MS Analysis
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g.,

50-100 µL) of an appropriate solvent for your LC-MS method, such as 50% acetonitrile in

water.

Chromatographic Separation: Inject the reconstituted samples onto a liquid chromatography

system. For polar metabolites like those in the TCA cycle, a HILIC (Hydrophilic Interaction

Liquid Chromatography) column is often used.

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient: A typical gradient would start with a high percentage of mobile phase B,

gradually decreasing to elute the polar compounds.

Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass

spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

Scan Range: Set the mass spectrometer to scan a mass range that includes the expected

masses of the unlabeled (M+0) and labeled (M+2, M+4, etc.) TCA cycle intermediates.

Data Analysis: Process the raw data using specialized software to identify and quantify the

different isotopologues of succinate and downstream metabolites like fumarate, malate,

and citrate. The relative abundance of these isotopologues will reveal the extent of ¹³C

incorporation from disodium succinate-13C2.
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Data Presentation
The quantitative data from the LC-MS analysis can be summarized in a table to clearly present

the isotopic enrichment in key TCA cycle metabolites over time.

Metabolit
e

Isotopolo
gue

0 hours 1 hour 4 hours 8 hours 24 hours

Succinate M+0 ~100%

M+2 0%

Fumarate M+0 ~100%

M+2 0%

Malate M+0 ~100%

M+2 0%

Citrate M+0 ~100%

M+2 0%

M+4 0%

Note: The table above is a template. The actual percentages will be determined by the

experimental data.

Visualizations
Metabolic Pathway of ¹³C-Succinate
The following diagram illustrates the entry of ¹³C₂-labeled succinate into the Tricarboxylic Acid

(TCA) cycle and the subsequent labeling of downstream metabolites.
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To cite this document: BenchChem. [A Technical Guide to Disodium Succinate-13C2 for
Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12399727#disodium-succinate-13c2-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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